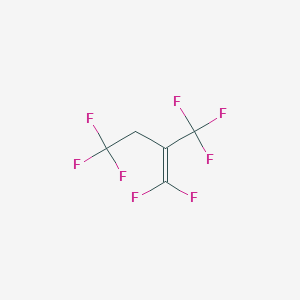

1,1,4,4,4-Pentafluoro-2-(trifluoromethyl)but-1-ene

Overview

Description

Scientific Research Applications

Ene Reactions and N-alkenyl-N-trifluoromethylhydroxylamines Formation

Trifluoronitrosomethane is shown to react with various olefins, including but-1-ene, to form N-alkenyl-N-trifluoromethylhydroxylamines. This process involves the transfer of allylic hydrogen to oxygen and the bonding of olefinic carbon to nitrogen. These hydroxylamines are prone to oxidation, forming nitroxides, with specific stable derivatives and their spectra explored (Barlow, Haszeldine, & Murray, 1980).

Fluorocarbon Coordination in Ziegler Catalyst Systems

The study demonstrates the interaction of Lewis acid tris(pentafluorophenyl)borane with butadiene group 4 metallocenes, forming metallocene−(μ-C4H6)−borate−betaine complexes. These complexes exhibit pronounced M···F−C interactions, influencing the metallacyclic structures and characterizing the complexes through X-ray diffraction and NMR spectroscopy (Karl, Erker, & Fröhlich, 1997).

Synthesis of Perfluorinated 1,3-Dithioles from Fluoroolefins

The research details the reaction of perfluoro-2-butene and perfluoro-pentenes with potassium fluoride and sulfur to form perfluoro-1,3-dithioles. This process involves intermediate thioenolate anions, contrasting with reactions involving hexafluoropropene (Burton & Inouye, 1982).

Trifluoromethyl Ketones and Synthesis of Trifluorinated Analogues of Monoterpenes

Trifluoroacetone's ene reaction with cyclohexene forms derivatives that are further processed to create trifluorinated analogues of p- and m-menthane. The study explores the oxidation processes and the introduction of functional groups for synthesizing various fluorine-substituted monoterpenes (Nagai et al., 1989).

Steric Effects of Trifluoromethyl Groups in Ene Reactions

A comparative analysis of the steric effects of trifluoromethyl groups in ene reactions and dehydration processes is provided. The study highlights the behavior of trifluoromethyl groups as large substituents and their influence on reaction dynamics and stereochemistry (Nagai et al., 1992).

Pentafluorosulfanyl Group in Medicinal Chemistry

The pentafluorosulfanyl group is a significant fluorine-containing substituent in drug design, known for its stability and unique properties. The review discusses the integration of this group into biologically active molecules, comparing its use as a bioisosteric replacement for various functionalities (Sowaileh, Hazlitt, & Colby, 2017).

Defluorinative Transformation of (2,2,2-Trifluoroethyl)arenes

This study showcases the catalytic defluorinative functionalization reactions of (2,2,2-trifluoroethyl)arenes to produce monofluoroalkene products. The reactions proceed through HF elimination and nucleophilic addition, demonstrating the catalysis' compatibility with various functional groups (Shigeno et al., 2023).

Reactivity of Polyfluoro Enynes and Bromination

The study details the preparation and reactivity of various polyfluoro enynes, exploring their bromination and reactions with diazomethane. The specific reactivity of fluorine-substituted double bonds and the formation of unique pyrazoline derivatives are discussed (Knunyants & Pervova, 1967).

Safety and Hazards

1,1,4,4,4-Pentafluoro-2-(trifluoromethyl)but-1-ene is classified as a simple asphyxiant and a liquefied gas. It may displace oxygen and cause rapid suffocation. It contains gas under pressure and may explode if heated. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name |

1,1,4,4,4-pentafluoro-2-(trifluoromethyl)but-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F8/c6-3(7)2(5(11,12)13)1-4(8,9)10/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PABTUKMXOXSGHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=C(F)F)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30672890 | |

| Record name | 1,1,4,4,4-Pentafluoro-2-(trifluoromethyl)but-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

400-17-9 | |

| Record name | 1,1,4,4,4-Pentafluoro-2-(trifluoromethyl)but-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

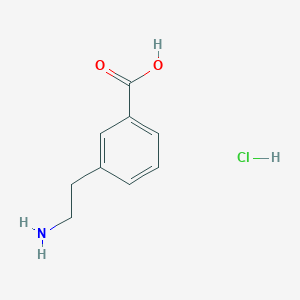

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Chloro-3-pyridinyl)carbonyl]-2-azabicyclo[2.2.1]heptane](/img/structure/B1502915.png)

![6-Hydroxyspiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B1502924.png)